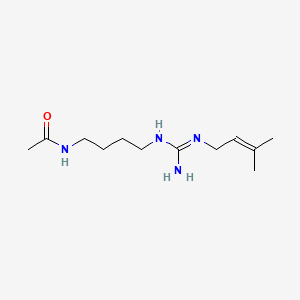
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a guanidino group attached to a butyl chain, which is further connected to an acetamide moiety. The presence of a 3-methyl-2-butenyl group adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable guanidine derivative with a butyl halide, followed by the introduction of the 3-methyl-2-butenyl group through a substitution reaction. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The presence of reactive groups allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
科学的研究の応用
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
N-butylacetamide: A simpler analogue with a butyl chain and acetamide moiety.
N-(2-methylbutyl)acetamide: Contains a 2-methylbutyl group instead of the 3-methyl-2-butenyl group.
N-(4-aminobutyl)acetamide: Features an amino group instead of the guanidino group.
Uniqueness
Acetamide, N-(4-(1-(3-methyl-2-butenyl)guanidino)butyl)- stands out due to its complex structure, which includes a guanidino group and a 3-methyl-2-butenyl moiety. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
27586-69-2 |
|---|---|
分子式 |
C12H24N4O |
分子量 |
240.35 g/mol |
IUPAC名 |
N-[4-[[N'-(3-methylbut-2-enyl)carbamimidoyl]amino]butyl]acetamide |
InChI |
InChI=1S/C12H24N4O/c1-10(2)6-9-16-12(13)15-8-5-4-7-14-11(3)17/h6H,4-5,7-9H2,1-3H3,(H,14,17)(H3,13,15,16) |
InChIキー |
ZJPBVAFZWDAVPW-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN=C(N)NCCCCNC(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


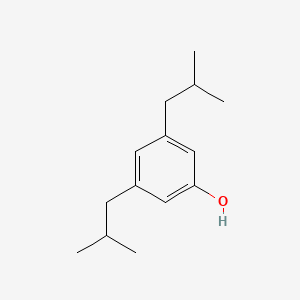
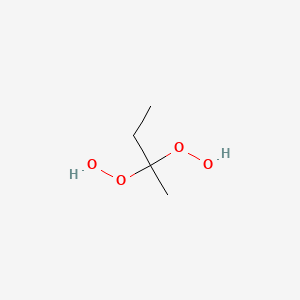
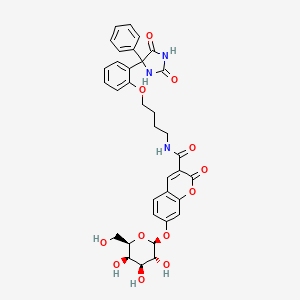


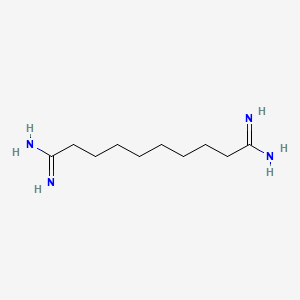
-, (T-4)-](/img/structure/B15345775.png)
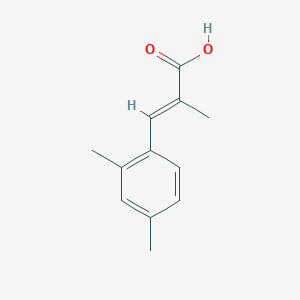
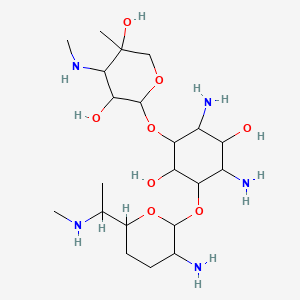

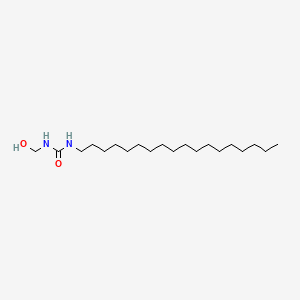

![4-[2-(3-benzyl-3,9-diazabicyclo[3.3.1]nonan-9-yl)ethyl]morpholine;trihydrate;trihydrochloride](/img/structure/B15345822.png)
![1-[2-[2-(Tert-butoxy)ethoxy]ethoxy]butane](/img/structure/B15345825.png)
